5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile involves several steps. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, functions, and structures. Additionally, this compound has applications in medicinal chemistry, where it is used to develop and test new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable tool in both chemistry and biology research .
Mechanism of Action
The mechanism of action of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group and the piperazine ring play crucial roles in its binding affinity and activity. The compound can interact with proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also contains a piperazine ring and has shown effective serotonin reuptake inhibition.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): This compound has a nitro group and is used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research .
Properties
IUPAC Name |
5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-12-13-11-14(21(22)23)4-5-15(13)19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLAFDTNQFKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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